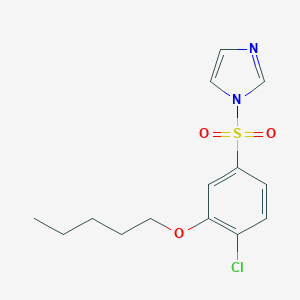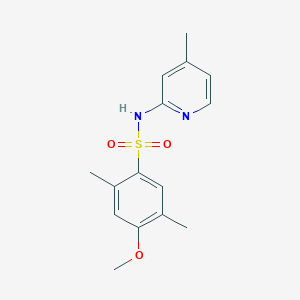
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBS is a sulfonamide derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. This inhibition leads to a reduction in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to a reduction in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide also has a long shelf life, which makes it a suitable candidate for long-term experiments. However, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has some limitations. It is not soluble in water, which can make it difficult to administer in certain experiments. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is also relatively expensive compared to other sulfonamide derivatives.
Orientations Futures
There are several future directions for the research of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also shown promise in the treatment of certain cancers, such as breast and lung cancer. Further research is needed to fully understand the mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its potential therapeutic applications.
Conclusion
In conclusion, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, or 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, is a sulfonamide derivative that has shown potential in the treatment of various diseases. The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action involves the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine in the presence of a base. The resulting 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is obtained as a white crystalline solid with a melting point of 173-175°C.
Applications De Recherche Scientifique
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also been investigated for its ability to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDAIKLTXVHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)



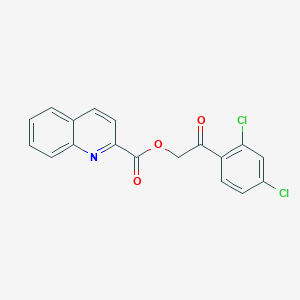
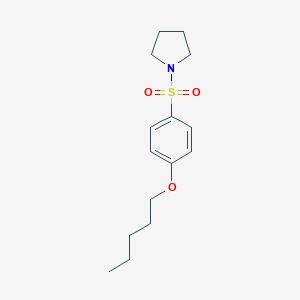
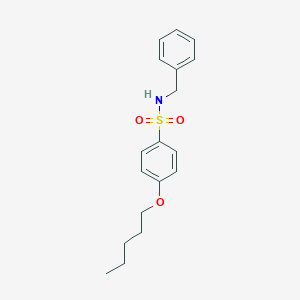
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
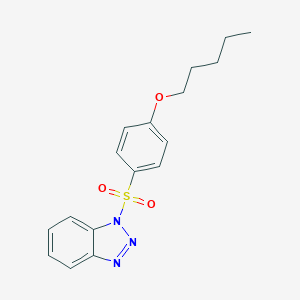

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
